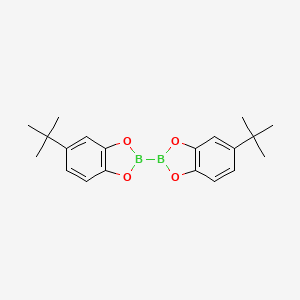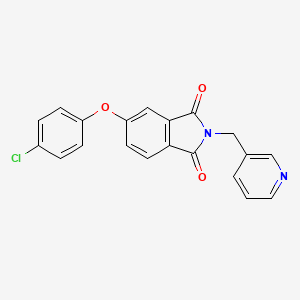
1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)- is a complex organic compound with a unique structure It belongs to the class of indenols, which are characterized by the presence of an indene ring system fused with a hydroxyl group
Méthodes De Préparation
The synthesis of 1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 1H-Inden-1-one, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place under mild conditions, with the ketone dissolved in an appropriate solvent like ethanol or tetrahydrofuran .
Industrial production methods may involve catalytic hydrogenation of the corresponding ketone in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the efficient and scalable production of the compound .
Analyse Des Réactions Chimiques
1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound may act as a ligand for certain enzymes, modulating their activity and affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)- can be compared with other similar compounds, such as:
1H-Inden-1-one, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-: This compound differs in the presence of additional methyl groups and a ketone functional group.
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: This compound has an acetate ester functional group instead of a hydroxyl group.
1H-2-Indenone, 2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl: This compound has a similar structure but with a different substitution pattern on the indene ring.
These comparisons highlight the unique structural features and reactivity of 1H-Inden-1-ol, 2,4,5,6,7,7a-hexahydro-1-(1-methylethyl)-, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
143398-18-9 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
1-propan-2-yl-2,4,5,6,7,7a-hexahydroinden-1-ol |
InChI |
InChI=1S/C12H20O/c1-9(2)12(13)8-7-10-5-3-4-6-11(10)12/h7,9,11,13H,3-6,8H2,1-2H3 |
Clé InChI |
MITRXVJHODLRQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CC=C2C1CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


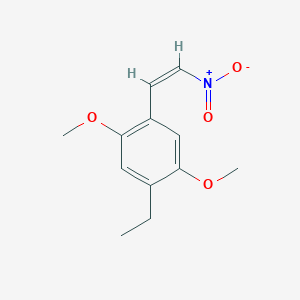

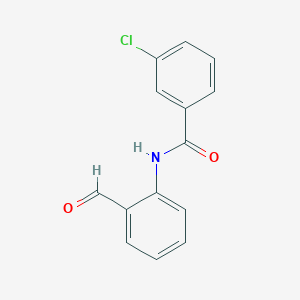
![1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid](/img/structure/B12555092.png)
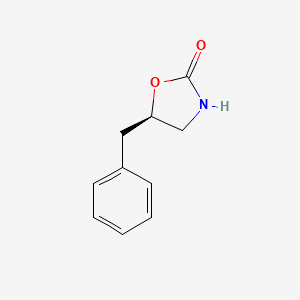
![2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine](/img/structure/B12555104.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555110.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)
![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)
